![molecular formula C20H19FN2O2S B2386798 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide CAS No. 946375-69-5](/img/structure/B2386798.png)
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups . The fluorophenyl group, thiazolyl group, methylphenoxy group, and acetamide group all contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . For example, the presence of the fluorine atom in the fluorophenyl group would likely make this compound relatively electronegative . Additionally, the compound’s molecular formula is C15H14FNO2 .Scientific Research Applications
Synthesis and Derivatives
- The synthesis of thiazoles and their derivatives, including N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide , involves reactions that yield compounds with potential antimicrobial activities. Such compounds have been tested against bacterial and fungal isolates, demonstrating their significance in developing new antimicrobial agents (Wardkhan et al., 2008).
Antimicrobial and Antiproliferative Activities
- Various studies have focused on the design, synthesis, and evaluation of compounds for antimicrobial and antiproliferative activities. For instance, novel compounds have shown promising results against specific bacterial strains and cancer cell lines, highlighting the therapeutic potential of such chemical entities in treating infections and cancer (Shukla et al., 2012), (Alqahtani & Bayazeed, 2020).
Coordination Complexes and Antioxidant Activity
- The development of coordination complexes derived from pyrazole-acetamide demonstrates the potential of such compounds in generating supramolecular architectures with significant antioxidant activity. This opens up new avenues for the development of antioxidant agents with potential health benefits (Chkirate et al., 2019).
Herbicidal Applications
- The synthesis and evaluation of novel derivatives for herbicidal activity illustrate the agricultural applications of these compounds. Some derivatives have shown efficacy against dicotyledonous weeds, suggesting their use in agricultural practices to control weed growth (Wu et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-14-5-7-18(8-6-14)25-12-19(24)22-10-9-17-13-26-20(23-17)15-3-2-4-16(21)11-15/h2-8,11,13H,9-10,12H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSMRUPGUYHOPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
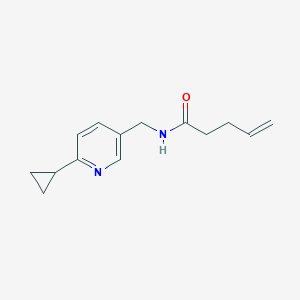
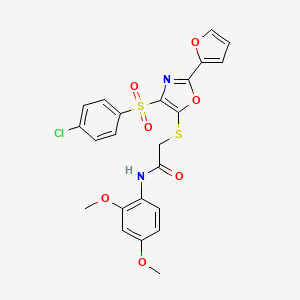
![1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2386719.png)
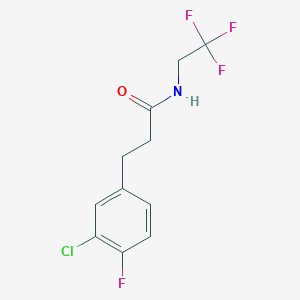

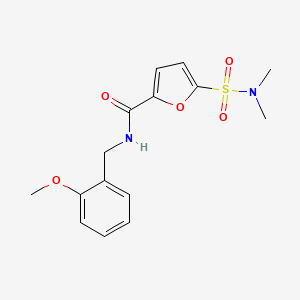
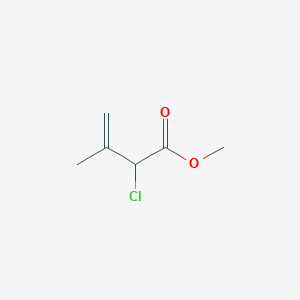

![(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B2386726.png)
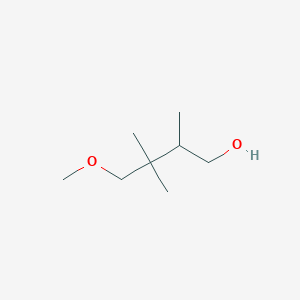
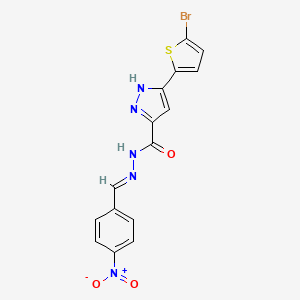
![Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride](/img/structure/B2386733.png)
![N-[(4-Methoxythian-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2386735.png)
![Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate](/img/structure/B2386737.png)
